3-Bromo-1,1,1-triphenylpropan-2-one
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Overview
Description
3-Bromo-1,1,1-triphenylpropan-2-one is an organic compound with the molecular formula C21H17BrO. It is a brominated derivative of triphenylpropanone, characterized by the presence of a bromine atom attached to the second carbon of the propanone chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1,1-triphenylpropan-2-one typically involves the bromination of 1,1,1-triphenylpropan-2-one. One common method is the reaction of 1,1,1-triphenylpropan-2-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-triphenylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 1,1,1-triphenylpropan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted triphenylpropanones.
Reduction: 1,1,1-Triphenylpropan-2-ol.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-1,1,1-triphenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-triphenylpropan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. Additionally, the triphenylpropanone backbone can interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoropropan-2-one: A brominated trifluoropropanone with different reactivity due to the presence of fluorine atoms.
3-Bromo-1-phenylpropan-1-one: A simpler brominated propanone with a single phenyl group.
Uniqueness
3-Bromo-1,1,1-triphenylpropan-2-one is unique due to its three phenyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity.
Properties
CAS No. |
94880-11-2 |
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Molecular Formula |
C21H17BrO |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-bromo-1,1,1-triphenylpropan-2-one |
InChI |
InChI=1S/C21H17BrO/c22-16-20(23)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
CMJKHAMHSNZOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)CBr |
Origin of Product |
United States |
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